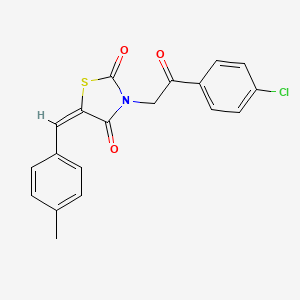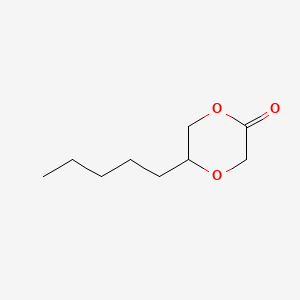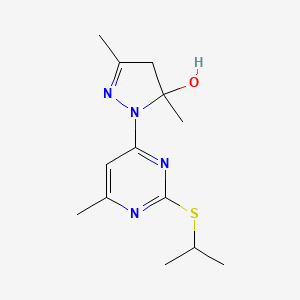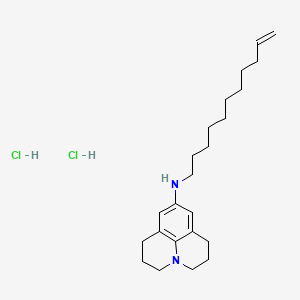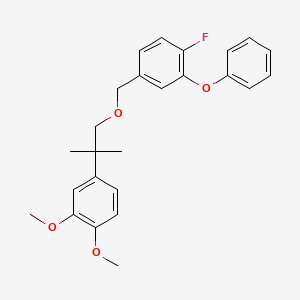
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: is a complex organic compound characterized by the presence of multiple functional groups, including fluoro, methoxy, and phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various organic reactions. For instance, the synthesis may involve the following steps:
Preparation of 3,4-dimethoxyphenyl derivative: This can be achieved by methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the propoxy linkage: The 3,4-dimethoxyphenyl derivative can be reacted with an appropriate alkyl halide to introduce the propoxy group.
Coupling with phenoxy group: The final step involves coupling the intermediate with a phenoxy derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, potentially leading to the formation of hydrofluoro derivatives or cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrofluoro derivatives and cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the biological context.
Vergleich Mit ähnlichen Verbindungen
- Benzene, 1-bromo-2,4-dimethoxy-
- Benzene, 1-chloro-2,4-dimethoxy-
- Benzene, 1-iodo-2,4-dimethoxy-
Comparison: Compared to its halogenated analogs, Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- exhibits unique properties due to the presence of the fluoro group. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes the fluoro derivative particularly valuable in applications where enhanced binding affinity and selectivity are desired.
Eigenschaften
CAS-Nummer |
83493-40-7 |
|---|---|
Molekularformel |
C25H27FO4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
4-[[2-(3,4-dimethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO4/c1-25(2,19-11-13-22(27-3)24(15-19)28-4)17-29-16-18-10-12-21(26)23(14-18)30-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3 |
InChI-Schlüssel |
KAPZZBJCTCHZNI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)

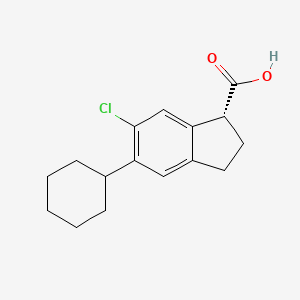
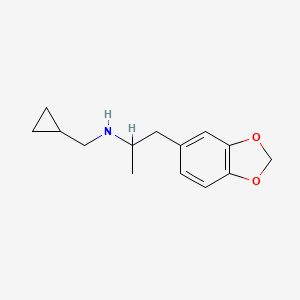
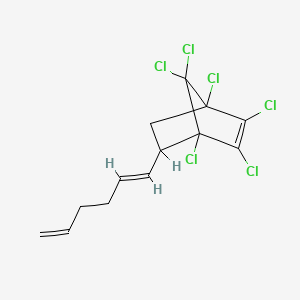
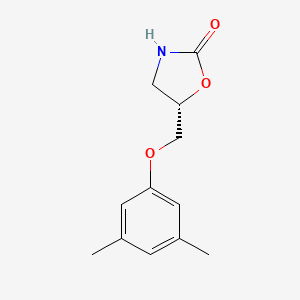

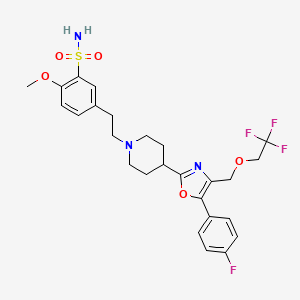
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)
